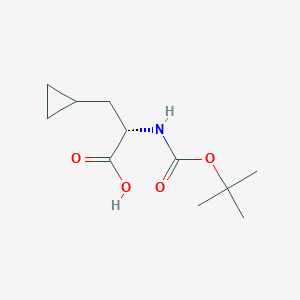

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

Overview

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is a useful research compound. Its molecular formula is C₂₃H₄₂N₂O₄ and its molecular weight is 410.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

A practical and scalable enantioselective synthesis of related amino acids has been developed, starting from enantiomerically enriched precursors. This method emphasizes the importance of such compounds in the synthesis of bioactive molecules and pharmaceuticals (Alonso et al., 2005).

Crystal Structure Analysis

The crystal and molecular structure of a closely related compound was analyzed, revealing insights into its conformational behavior and intermolecular interactions. Such studies are crucial for understanding the physicochemical properties of these compounds (Cetina et al., 2003).

Synthesis of Amino Acid Derivatives

Research has focused on synthesizing functionalized amino acid derivatives, including those related to (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid, for their potential application in designing new anticancer agents. These derivatives have shown promising cytotoxicity in various cancer cell lines, indicating their potential therapeutic value (Kumar et al., 2009).

Catalysis and Green Chemistry

The N-tert-butoxycarbonylation of amines using an environmentally benign catalyst highlights the relevance of these compounds in green chemistry applications. This process is efficient for protecting amines, a crucial step in peptide synthesis, and contributes to the development of sustainable chemical processes (Heydari et al., 2007).

Mechanism of Action

Target of Action

It’s known that this compound is used in proteomics research .

Biochemical Pathways

BOC-L-Cyclopropylalanine has been found to inhibit α-isopropylmalate synthase (α-IMPS), an enzyme that catalyzes the rate-limiting step in the biosynthetic pathway of the essential amino acid L-leucine . This inhibition disrupts the production of L-leucine, which is crucial for protein synthesis in fungi and bacteria .

Result of Action

BOC-L-Cyclopropylalanine exhibits broad-spectrum inhibition against fungi and bacteria . The inhibition of α-IMPS disrupts the production of L-leucine, thereby inhibiting the growth of these organisms .

Action Environment

It’s worth noting that the compound is typically stored at room temperature .

Properties

IUPAC Name |

(2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRRTFCDSZGFSZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride](/img/structure/B1145846.png)

![(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B1145851.png)

![Tert-butyl 4-deuterio-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B1145864.png)